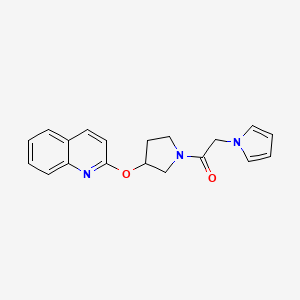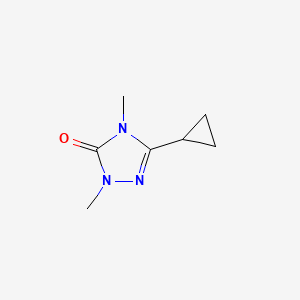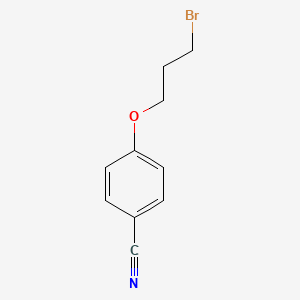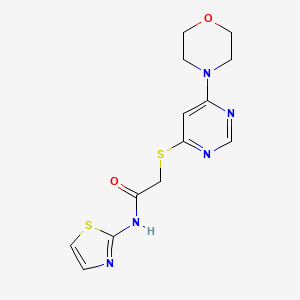![molecular formula C16H10ClF3N4O2 B2966824 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 2034341-90-5](/img/structure/B2966824.png)
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about contains several distinct groups. The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Molecular Structure Analysis
The trifluoromethoxy group has a molecular structure –O– CF3 . It’s similar to a methoxy group, but with the hydrogen atoms replaced by fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a compound with a trifluoromethoxy group would likely have different properties than a similar compound with a methoxy group due to the presence of the highly electronegative fluorine atoms .Scientific Research Applications
Chemical Synthesis and Characterization
Studies on compounds similar to 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, such as 1,2,3-triazole and 1,2,4-triazole derivatives, emphasize their importance in organic synthesis and drug discovery. These compounds serve as key scaffolds in the development of new drugs due to their diverse biological activities and potential for structural variation. The synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, known as a click reaction, is a significant advancement in the field. This method offers a simple, selective, and efficient approach to constructing triazole compounds, which can be further modified for various applications (Kaushik et al., 2019).
Biological Applications
The antimicrobial properties of triazole derivatives, including 1,2,3-triazole and 1,2,4-triazole, against various bacterial strains such as Staphylococcus aureus, are well-documented. These compounds inhibit key bacterial enzymes and have shown potential as dual-action antibacterial agents. For example, the 1,2,3-triazole-cephalosporin hybrid cefatrizine and the 1,2,3-triazole-oxazolidinone hybrid radezolid are clinically used to treat bacterial infections. The development of triazole-containing hybrids highlights the versatility of triazole rings in designing compounds with broad-spectrum antibacterial activity against drug-resistant bacteria (Li & Zhang, 2021).
Environmental Impact and Safety
Research on chlorinated compounds related to this compound has raised concerns about their environmental impact and safety. Chlorinated hydrocarbons and related compounds have been found to be contaminants in various environmental matrices, posing risks to aquatic organisms and potentially to human health. The degradation products of these compounds can be more toxic and persistent, leading to long-term environmental challenges (Kimbrough, 1972).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-10-3-1-2-9(8-10)13-14(23-24-22-13)15(25)21-11-4-6-12(7-5-11)26-16(18,19)20/h1-8,13-14,22-24H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEKUEHFXDVPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
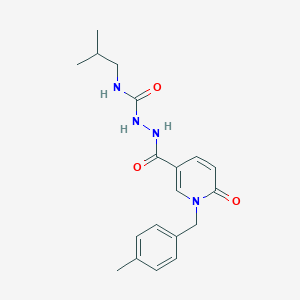

![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)
![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)


![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)
